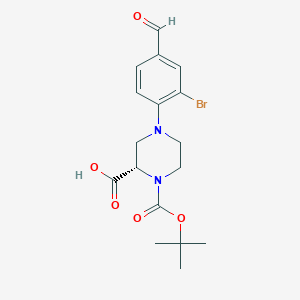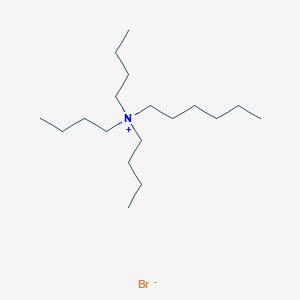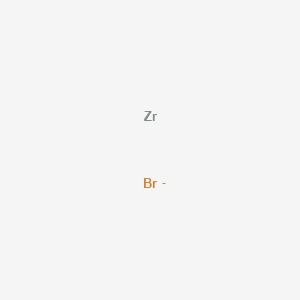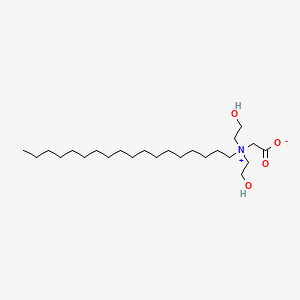
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which can reduce the surface tension of liquids and enhance the mixing of oil and water. It is commonly used in various industrial applications, including detergents, fabric softeners, and emulsifiers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate typically involves the quaternization of octadecylamine with ethylene oxide, followed by the reaction with acetic acid. The reaction conditions include:
Quaternization: Octadecylamine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under pressure to facilitate the formation of the quaternary ammonium compound.
Acetylation: The resulting bis(2-hydroxyethyl)octadecylamine is then reacted with acetic acid to form the acetate salt. This reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
化学反応の分析
Types of Reactions
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to the tertiary amine.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium chloride or potassium bromide, in aqueous solutions.
Major Products
Oxidation: Oxidation products include various oxygenated derivatives of the original compound.
Reduction: Reduction products include the tertiary amine and other reduced forms of the compound.
Substitution: Substitution reactions yield different quaternary ammonium salts, depending on the anion used.
科学的研究の応用
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers due to its excellent surfactant properties.
作用機序
The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Sodium dodecyl sulfate: An anionic surfactant with similar properties and uses.
Uniqueness
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various applications, from industrial formulations to scientific research.
特性
CAS番号 |
24170-14-7 |
|---|---|
分子式 |
C24H49NO4 |
分子量 |
415.6 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |
InChIキー |
QEJSCTLHIOVBLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
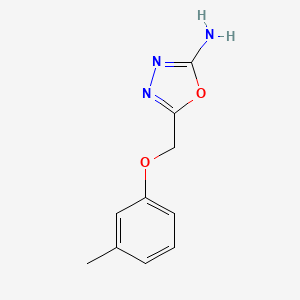
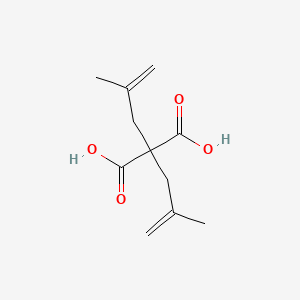

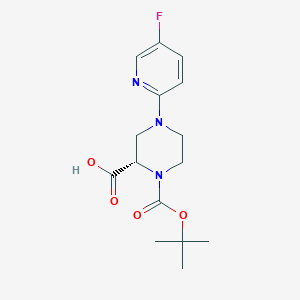
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
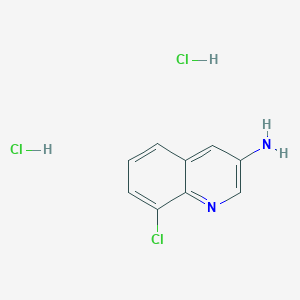
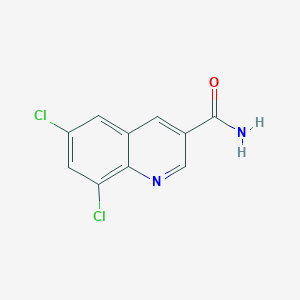
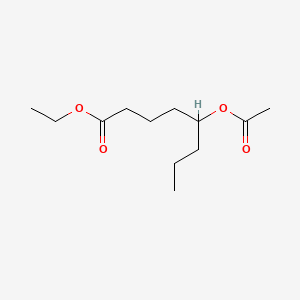
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
